molecular formula C15H19BrSi B8535159 Silane, (4-bromophenyl)tri-2-propenyl- CAS No. 450371-47-8

Silane, (4-bromophenyl)tri-2-propenyl-

Cat. No.: B8535159
CAS No.: 450371-47-8
M. Wt: 307.30 g/mol
InChI Key: LQHLVCZFLLBWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, (4-bromophenyl)tri-2-propenyl- is a useful research compound. Its molecular formula is C15H19BrSi and its molecular weight is 307.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

450371-47-8

Molecular Formula

C15H19BrSi

Molecular Weight

307.30 g/mol

IUPAC Name

(4-bromophenyl)-tris(prop-2-enyl)silane

InChI

InChI=1S/C15H19BrSi/c1-4-11-17(12-5-2,13-6-3)15-9-7-14(16)8-10-15/h4-10H,1-3,11-13H2

InChI Key

LQHLVCZFLLBWDS-UHFFFAOYSA-N

Canonical SMILES

C=CC[Si](CC=C)(CC=C)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To triphenylphosphine dibromide (447.5 mg, 1.060 mmol), distilled dichloromethane (5 ml) was added under a nitrogen atmosphere and dissolved. Then a solution prepared by dissolving 1-bromo-4-(diallylethoxysilyl)benzene (11) (300 mg, 0.9637 mmol) into distilled dichloromethane (1.5 ml) was added and stirred at room temperature for 12 hours. After stirring, diethyl ether solution of 1M allylmagnesium bromide (1.156 ml, 1.156 mmol) was added dropwise and stirred at room temperature for 5 hours. The reacted mixture is cooled down to 0° C. and diluted with water to stop the reaction. 10% hydrochloric acid was added until salt was completely dissolved. The obtained organic layer was separated and the obtained water layer was extracted with dichloromethane. The collected organic layer was each washed with saturated sodium bicarbonate aqueous solution and saturated saline solution in this order, and dried over anhydrous magnesium sulfate and then filtered and concentrated under reduced pressure, obtaining a crude product. The crude product was passed through a silica gel short column (eluent: hexane/ethyl acetate=10/1), obtaining 1-bromo-4-(triallylsilyl)benzene (12) (yield: 256.4 mg, yield (%): 87%).
Quantity
447.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
1-bromo-4-(diallylethoxysilyl)benzene
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.156 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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